molecular formula C13H19Cl2N3O B2986800 1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-amine dihydrochloride CAS No. 1384428-39-0

1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-amine dihydrochloride

Cat. No.: B2986800
CAS No.: 1384428-39-0
M. Wt: 304.22
InChI Key: QIBNVALVMYBGLP-UHFFFAOYSA-N
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Description

1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C13H17N3O·2HCl and a molecular weight of 304.22 g/mol. This compound is characterized by its methoxy group, pyrazolylmethyl group, and amine functionality, making it a versatile intermediate in organic synthesis and a potential candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Starting from 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde: This involves a reductive amination reaction where the benzaldehyde is reacted with an amine under reducing conditions to form the target compound.

  • Starting from 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzoic acid: This involves converting the carboxylic acid to an amine through a series of reactions including reduction and subsequent reactions to introduce the amine group.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale reductive amination reactions. The process involves the use of catalysts and specific reaction conditions to ensure high yield and purity. The reaction is carried out in a controlled environment to manage the exothermic nature of the process and to ensure the safety of the operators.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically at the methoxy group, to form corresponding aldehydes or ketones.

  • Reduction: Reduction reactions can be performed on the amine group to produce secondary or tertiary amines.

  • Substitution: The pyrazolylmethyl group can participate in nucleophilic substitution reactions, where the hydrogen atom is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: 4-Methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde or ketone derivatives.

  • Reduction: Secondary or tertiary amines.

  • Substitution: Various substituted pyrazolylmethyl compounds.

Scientific Research Applications

  • Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can be used in biological studies to investigate the effects of pyrazole derivatives on various biological systems.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism depends on the specific application, but generally involves binding to the active site of the target molecule, leading to modulation of its activity. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

  • 4-Methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde: Similar in structure but lacks the amine group, making it less reactive in certain chemical reactions.

  • 4-Methoxy-3-(1H-pyrazol-1-ylmethyl)benzoic acid: Contains a carboxylic acid group instead of an amine, leading to different reactivity and applications.

  • Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate: A more complex derivative with potential antiviral activity.

These compounds share the methoxy and pyrazolylmethyl groups but differ in their functional groups, leading to unique properties and applications.

Properties

IUPAC Name

1-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O.2ClH/c1-10(14)11-4-5-13(17-2)12(8-11)9-16-7-3-6-15-16;;/h3-8,10H,9,14H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBNVALVMYBGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)CN2C=CC=N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384428-39-0
Record name 1-{4-methoxy-3-[(1H-pyrazol-1-yl)methyl]phenyl}ethan-1-amine dihydrochloride
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